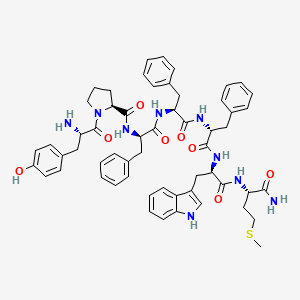
Amantocillin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amantocillin is an antibiotic.
Wissenschaftliche Forschungsanwendungen
Application in Antimicrobial Research
Amantocillin, primarily known for its role as an antibiotic, has been extensively studied in various contexts of antimicrobial research. In a study focusing on the prescribing patterns of antimicrobial agents in intensive care units, amantocillin was one of the antimicrobials evaluated for its effectiveness and usage patterns (Dudhe et al., 2020). This research is crucial in understanding the clinical applications of amantocillin and its role in combating infections in critical care settings.
Role in Antimicrobial Stewardship
Amantocillin's usage is also significant in the context of antimicrobial stewardship, a critical aspect of preventing antimicrobial resistance. A study conducted to assess the utilization of antimicrobial drugs in a tertiary care hospital emphasizes the importance of rational prescribing practices, where amantocillin is considered (Tarun et al., 2022). Such studies contribute to developing guidelines and policies for the appropriate use of antibiotics like amantocillin, ensuring their efficacy is maintained.
Investigation in Specialized Care Units
In specialized care units such as neonatal and pediatric intensive care units, the prescription and utilization patterns of amantocillin have been the subject of research. For instance, Jayabal et al. (2016) examined the prescribing pattern of antimicrobial agents, including amantocillin, in neonatal intensive care units, providing insights into its use in vulnerable populations (Jayabal et al., 2016).
Exploration in Diverse Clinical Settings
The diverse applications of amantocillin in various clinical settings, from outpatient departments to intensive care units, have been explored in numerous studies. The research by Deshmukh et al. (2018) on antimicrobial prescription patterns in outpatient departments includes the use of amantocillin, highlighting its broad applicability in different healthcare settings (Deshmukh et al., 2018).
Impact on Specific Medical Conditions
Specific medical conditions like lower respiratory tract infections have been a focus area in the study of amantocillin's application. Gajbhiye et al. (2016) conducted a study on the drug utilization of antimicrobials, including amantocillin, for such infections in a pediatric intensive care setting (Gajbhiye et al., 2016).
Eigenschaften
CAS-Nummer |
10004-67-8 |
|---|---|
Produktname |
Amantocillin |
Molekularformel |
C19H27N3O4S |
Molekulargewicht |
393.5 g/mol |
IUPAC-Name |
(2S,5R,6R)-6-[(3-aminoadamantane-1-carbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C19H27N3O4S/c1-17(2)12(15(24)25)22-13(23)11(14(22)27-17)21-16(26)18-4-9-3-10(5-18)7-19(20,6-9)8-18/h9-12,14H,3-8,20H2,1-2H3,(H,21,26)(H,24,25)/t9?,10?,11-,12+,14-,18?,19?/m1/s1 |
InChI-Schlüssel |
AZGNYRUNQKZSJQ-LMYIQIHKSA-N |
Isomerische SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C34CC5CC(C3)CC(C5)(C4)N)C(=O)O)C |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C34CC5CC(C3)CC(C5)(C4)N)C(=O)O)C |
Kanonische SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C34CC5CC(C3)CC(C5)(C4)N)C(=O)O)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Amantocillin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[(3S,5R,8R,9S,10S,13R,14S,17S)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-4-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1665872.png)
![7-[(1R,2S)-2-(3-hydroxyoctyl)-5-oxocyclopentyl]heptanoic acid](/img/structure/B1665873.png)





